莫索尼定-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

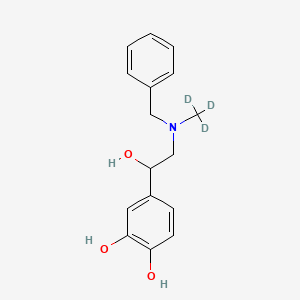

Moxonidine-d4 is the deuterium labeled Moxonidine . Moxonidine is an imidazoline/α-2 receptor agonist used to treat hypertension, especially in cases where ACE inhibitors, β-blockers, calcium channel blockers, and thiazides are not appropriate or provide inadequate blood pressure control .

Synthesis Analysis

Moxonidine-d4 is a stable isotope of Moxonidine . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

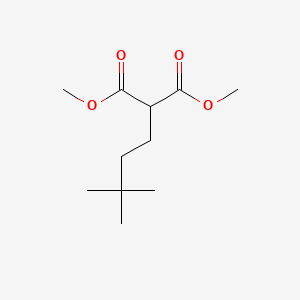

The molecular formula of Moxonidine-d4 is C9H8D4ClN5O, and its molecular weight is 245.70 .Chemical Reactions Analysis

The degradation kinetics of Moxonidine was analyzed in a study . The study found that the excipients have a stabilizing effect on Moxonidine (in terms of Ea values), but the decomposition mechanism of the samples is complex .Physical And Chemical Properties Analysis

Moxonidine-d4 has a density of 1.52g/cm3, a boiling point of 364.7 °C at 760 mmHg, and a melting point of 217-219 degrees Celsius .科学研究应用

医学研究

在医学研究中,莫索尼定-d4 用于研究其对高血压患者血清神经肽Y (NPY) 水平的影响 . 它也用于研究由诱导型一氧化氮合酶 (iNOS) 产生的氧化氮 (NO) 在介导莫索尼定诱导的心血管抑制中的作用 .

生物学研究

This compound 用于生物学研究,以研究其对氧化型低密度脂蛋白 (LDL) 被血管平滑肌细胞 (VSMC) 吸收的影响 . 它也用于研究莫索尼定给药对人类血清 NPY 的影响 .

化学研究

在化学研究中,this compound 用作蛋白质组学研究的稳定同位素 . 它也用于研究选择性环氧合酶-2 抑制剂 .

环境研究

This compound 用于环境研究,以研究降压药莫索尼定的降解动力学 . <a data-citationid="3e941e97-23f3-8ac7-2e3a-e7e3ed377b2b-42-group" h="ID

作用机制

Target of Action

Moxonidine-d4, like its parent compound Moxonidine, primarily targets the Imidazoline receptor subtype 1 (I1) . This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata . The activation of these receptors leads to a decrease in sympathetic nervous system activity .

Mode of Action

Moxonidine-d4 acts as a selective agonist at the I1 receptor . By binding to this receptor, it causes a decrease in sympathetic nervous system activity, which in turn leads to a decrease in blood pressure . Compared to older central-acting antihypertensives, Moxonidine binds with much greater affinity to the imidazoline I1-receptor than to the α2-receptor .

Biochemical Pathways

Moxonidine-d4 affects several biochemical pathways. It has been shown to inhibit the phosphorylation of Akt and p38 MAPK . These proteins are involved in cell survival and death pathways, respectively. By inhibiting their activity, Moxonidine-d4 can influence cell survival and proliferation .

Pharmacokinetics

Moxonidine-d4 is expected to have similar pharmacokinetic properties to Moxonidine. Moxonidine has a bioavailability of 88%, with peak plasma concentrations reached within 1 hour . It is metabolized in the liver (10-20%), with the major metabolites being dehydrogenated moxonidine, hydroxymethyl-moxonidine, hydroxy-moxonidine, and dihydroxy-moxonidine . The elimination half-life of Moxonidine is approximately 2.2-2.8 hours, and it is primarily excreted renally (90%) .

Action Environment

The action, efficacy, and stability of Moxonidine-d4 can be influenced by various environmental factors. For instance, the presence of norepinephrine can influence the mortality of neonatal cardiomyocytes and fibroblasts . Furthermore, the sympatholytic drug Moxonidine has been shown to increase the uptake of oxidised LDL in cultured VSMCs , suggesting that the cellular environment can influence the action of Moxonidine-d4.

安全和危害

The safety and tolerability of Moxonidine were reviewed over an 8-year period (1989 to 1997), including 74 clinical trials and an estimated 370,000 patient-years of exposure . The most frequently reported adverse events were dry mouth and somnolence, followed by headache and dizziness . Serious adverse events were rare in all trials and could not be attributed to the administration of Moxonidine .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Moxonidine-d4 involves the incorporation of four deuterium atoms into the structure of Moxonidine, which is a selective alpha-2 adrenergic receptor agonist. The deuterium atoms are introduced through the use of deuterated reagents in the synthesis process.", "Starting Materials": [ "Moxonidine", "Deuterated reagents" ], "Reaction": [ "The first step in the synthesis pathway involves the protection of the amino group of Moxonidine using a suitable protecting group.", "The protected Moxonidine is then reacted with deuterated reagents to introduce deuterium atoms into the molecule.", "The protecting group is then removed to reveal Moxonidine-d4." ] } | |

CAS 编号 |

1794811-52-1 |

分子式 |

C9H12ClN5O |

分子量 |

245.703 |

IUPAC 名称 |

4-chloro-6-methoxy-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)pyrimidin-5-amine |

InChI |

InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i3D2,4D2 |

InChI 键 |

WPNJAUFVNXKLIM-KHORGVISSA-N |

SMILES |

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC |

同义词 |

4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-6-methoxy-2-methyl-5-pyrimidinamine; 2-(6-Chloro-4-methoxy-2-methylpyrimidin-5-ylamino)-2-imidazoline-d4; Lomox-d4; Moxon-d4; Norcynt-d4; Normoxocin-d4; Nucynt-d4; Physiotens-d4; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Arg-arg-arg-ala-asp-asp-ser-[asp]5](/img/structure/B589699.png)

![7,8-Dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B589700.png)

![1,4-Diazacyclopropa[cd]pentalene](/img/structure/B589701.png)

![[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate](/img/structure/B589711.png)